molecular formula C7H12O3S B14350442 2-(Methylsulfanyl)ethyl 3-oxobutanoate CAS No. 90252-74-7

2-(Methylsulfanyl)ethyl 3-oxobutanoate

Cat. No.: B14350442
CAS No.: 90252-74-7
M. Wt: 176.24 g/mol
InChI Key: QBPZHVNVHHNUCO-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)ethyl 3-oxobutanoate is an ester derivative of 3-oxobutanoic acid, featuring a methylthioethyl (SCH2CH2-) substituent. The compound’s structure combines a ketone group at the β-position and a thioether moiety, which confer unique electronic and steric properties. The methylthio group enhances electron density via sulfur’s lone pairs, affecting tautomerism and nucleophilic reactivity .

Properties

CAS No.

90252-74-7

Molecular Formula

C7H12O3S

Molecular Weight

176.24 g/mol

IUPAC Name

2-methylsulfanylethyl 3-oxobutanoate

InChI

InChI=1S/C7H12O3S/c1-6(8)5-7(9)10-3-4-11-2/h3-5H2,1-2H3

InChI Key

QBPZHVNVHHNUCO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OCCSC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Methylsulfanyl)ethyl 3-oxobutanoate can be synthesized through the alkylation of enolate ionsThis compound is more acidic than ordinary esters and can be almost completely converted to an enolate by sodium ethoxide . The enolate ion then reacts with an alkyl halide, such as 2-(methylsulfanyl)ethyl bromide, in an S_N2 reaction to form the desired product .

Industrial Production Methods

Industrial production methods for 2-(Methylsulfanyl)ethyl 3-oxobutanoate typically involve large-scale alkylation reactions. The process begins with the preparation of the enolate ion from ethyl 3-oxobutanoate using a strong base like sodium ethoxide. The enolate ion is then reacted with an appropriate alkyl halide under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)ethyl 3-oxobutanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-(Methylsulfanyl)ethyl 3-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)ethyl 3-oxobutanoate involves its conversion to an enolate ion under basic conditions. The enolate ion can then participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1 summarizes key structural analogues of 2-(methylsulfanyl)ethyl 3-oxobutanoate, highlighting substituent variations and their impacts.

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Biological Activity Reference ID
2-(Methylsulfanyl)ethyl 3-oxobutanoate SCH2CH2- 190.25* Not reported 3-oxo, thioether, ester Not reported -
Ethyl 2-methyl-3-oxobutanoate CH3- 144.17 Not reported 3-oxo, ester Intermediate in synthesis
2-Methoxyethyl 3-oxobutanoate OCH2CH2- 160.17 Not reported 3-oxo, ether, ester Solvent properties
Ethyl 2-(cyanomethyl)-3-oxobutanoate NCCH2- 169.18 Not reported 3-oxo, nitrile, ester Synthetic intermediate
Ethyl 2-[(2,6-dimethylphenyl)-hydrazono]-3-oxobutanoate Hydrazone (aryl-substituted) 262.31 139–141 3-oxo, hydrazone, ester Crystal engineering
2e (Purve et al., 2014) Sulfamoylphenyl hydrazone ~380–420 (estimated) 143–149 3-oxo, sulfonamide, hydrazone Antimicrobial

*Calculated based on formula C7H12O3S.

Key Comparative Analyses

Electronic Effects and Reactivity
  • Methylthioethyl vs. Methoxyethyl: The thioether group in 2-(methylsulfanyl)ethyl 3-oxobutanoate is less electronegative than the ether oxygen in 2-methoxyethyl 3-oxobutanoate.
  • Cyanomethyl Substituents: Ethyl 2-(cyanomethyl)-3-oxobutanoate’s nitrile group withdraws electron density, increasing α-hydrogen acidity and promoting enolate formation, a key step in nucleophilic reactions .
Physical Properties
  • Melting Points: Hydrazone derivatives (e.g., compound 2e, 2j) exhibit higher melting points (~140–150°C) due to hydrogen bonding and aromatic stacking . Simpler esters like ethyl 2-methyl-3-oxobutanoate likely have lower melting points, though data are scarce .
  • Solubility : Thioether-containing compounds may show improved lipid solubility compared to oxygenated analogues, influencing their pharmacokinetic profiles .

Spectral Characterization

  • IR/NMR : Thioether-containing compounds show distinct S–C stretching (~700 cm⁻¹) and upfield-shifted methylene protons in NMR due to sulfur’s electron-donating effect .
  • LC-MS: Molecular ion peaks confirm molecular weights, as seen in hydrazono derivatives (e.g., 2j: [M+H]+ = 420.1) .

Industrial and Pharmaceutical Relevance

  • Drug Design : The methylthioethyl group’s metabolic stability and lipophilicity make it a candidate for prodrug formulations .

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